2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide
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Overview
Description
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide is a complex organic compound that features a unique combination of isoquinoline and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, solvents like dichloromethane, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, facilitated by reagents such as sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of isoquinoline and triazole moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H22N4OS |
---|---|
Molecular Weight |
378.5g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C21H22N4OS/c1-15-7-9-19(10-8-15)25-16(2)22-23-21(25)27-14-20(26)24-12-11-17-5-3-4-6-18(17)13-24/h3-10H,11-14H2,1-2H3 |
InChI Key |
LQWYAILKWGSAMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C4C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C4C3)C |
Origin of Product |
United States |
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